molecular formula C22H20ClN5OS B11985307 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11985307
M. Wt: 437.9 g/mol
InChI Key: GLRRYJPCNLAYDR-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The thioether linkage and the acetohydrazide moiety may also contribute to its biological activity by interacting with enzymes and other biomolecules .

Properties

Molecular Formula

C22H20ClN5OS

Molecular Weight

437.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H20ClN5OS/c1-27-12-6-8-17(27)13-24-26-21(29)15-30-22-25-19-10-4-5-11-20(19)28(22)14-16-7-2-3-9-18(16)23/h2-13H,14-15H2,1H3,(H,26,29)/b24-13+

InChI Key

GLRRYJPCNLAYDR-ZMOGYAJESA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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